
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole
Description
Historical Context of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole nucleus has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane condensation, laid the groundwork for exploring pyrazole’s pharmacological potential. By the mid-20th century, researchers recognized that pyrazole’s amphoteric nature—arising from its pyrrole-like NH group and pyridine-like nitrogen—allowed for versatile hydrogen bonding and proton transfer, critical for drug-receptor interactions.
Substituted pyrazoles gained prominence with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which exploits a 1,2-diarylpyrazole structure to selectively inhibit cyclooxygenase-2 (COX-2). The success of such derivatives underscored the importance of pyrazole’s ability to accommodate diverse substituents while maintaining aromatic stability. For example, stanozolol, an anabolic steroid, incorporates a fused pyrazole ring to enhance metabolic stability. These milestones established pyrazole as a privileged scaffold, driving interest in derivatives like 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole for targeted therapeutic applications.
Significance of Nitrophenyl Substituents in Bioactive Compound Design
The 4-nitrophenyl group in this compound introduces three critical features:
- Electron-withdrawing effects : The nitro group (-NO~2~) withdraws electron density via resonance and induction, polarizing the pyrazole ring and enhancing electrophilic reactivity at specific positions.
- Hydrogen-bond acceptor capacity : The nitro group’s oxygen atoms participate in hydrogen bonding with biological targets, as demonstrated in COX-2 inhibitors where similar groups stabilize enzyme-inhibitor complexes.
- Conformational rigidity : The planar nitrophenyl group restricts rotational freedom, favoring binding poses that maximize van der Waals interactions in hydrophobic enzyme pockets.
Comparative studies of pyrazole derivatives show that nitrophenyl substitution enhances bioactivity in multiple contexts. For instance, nitrophenyl-containing pyrazoles exhibit improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to increased membrane permeability and fatty acid biosynthesis inhibition. In anti-inflammatory agents, the nitro group’s electron-withdrawing nature amplifies COX-2 selectivity by stabilizing negative charge development during enzyme inhibition.
Role of Methyl Group Positioning in Pyrazole Ring Reactivity
The methyl groups at the 3- and 5-positions of this compound exert steric and electronic influences that define its chemical behavior:
- Steric shielding : The 3,5-dimethyl arrangement creates a steric barrier around the pyrazole NH group, reducing susceptibility to electrophilic attack at the 1-position while directing reactivity toward the 4-nitrophenyl-substituted carbon.
- Electronic modulation : Methyl groups donate electron density via sigma bonds, counterbalancing the nitro group’s electron-withdrawing effects. This balance stabilizes the pyrazole ring’s aromatic sextet, as evidenced by X-ray crystallography showing planar geometry with C-N bond lengths of ~1.33 Å.
- Tautomeric control : In unsubstituted pyrazoles, tautomerism between 1H- and 2H- forms complicates reactivity. The 3,5-dimethyl groups lock the 1H-tautomer, simplifying synthetic planning and ensuring consistent regioselectivity in subsequent reactions.
The methyl groups also enhance lipophilicity, as quantified by logP values:
- Unsubstituted pyrazole: logP = 0.14
- 3,5-Dimethylpyrazole: logP = 1.87
- This compound: logP ≈ 3.2 (estimated)
This increased hydrophobicity improves membrane permeability, a critical factor in the compound’s antibacterial and anti-inflammatory efficacy. Furthermore, the methyl substituents suppress intermolecular hydrogen bonding in the solid state, favoring crystalline packing patterns that enhance thermal stability—a property leveraged in materials science applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-7-11(8(2)13-12-7)9-3-5-10(6-4-9)14(15)16/h3-6H,1-2H3,(H,12,13) |
InChI Key |
SQEDUFIDRZYUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Supramolecular Insights
- The 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole exhibits a twisted conformation between the benzene and pyrazole rings with a dihedral angle of approximately 31.38°.
- The nitro substituent at the para position of the phenyl ring influences the supramolecular assembly, promoting the formation of hydrogen-bonded polymers or catemers in the solid state.
- X-ray diffraction and Hirshfeld surface analyses confirm the presence of directional hydrogen bonds involving the pyrazole N-H and nitro oxygen atoms, which are critical for the compound’s crystal packing and potential material properties.
Thermal and Optical Properties
- The compound demonstrates significant thermal stability and distinct fluorescence properties influenced by the nitro group, which contrasts with other substituents such as methoxy or amino groups on the phenyl ring.
- These properties are relevant for applications in supramolecular materials and organic functional materials, where hydrogen bonding and electronic effects of substituents modulate performance.
Summary Table of Preparation Data
Step | Reagents & Conditions | Yield (%) | Key Characterization Data |
---|---|---|---|
Synthesis of diketone (D2) | 4-nitroiodobenzene, K₂CO₃, CuI, (L)-Proline, DMSO, acetylacetone, 60 °C, 24 h | 74 | ^1H NMR: δ 16.75 (s, enol), 8.26–8.24 (m, 2H), 7.40–7.38 (m, 2H) |
Synthesis of pyrazole (P2) | Hydrazine hydrate, ethanol, reflux, 2 h | 76 | ^1H NMR: δ 8.29–8.27 (m, 2H), 7.45–7.42 (m, 2H), 2.35 (s, 6H); MS m/z 218.0 [M+H]+; FTIR: 3174 (N-H), 1515 (NO₂) |
Chemical Reactions Analysis
Nucleophilic Substitution
The nitrophenyl group participates in nucleophilic aromatic substitution under harsh conditions due to its electron-withdrawing nature. For example:
-
Selenylation : Replacement of the nitro group with selenium nucleophiles (e.g., H₂Se) under electrochemical conditions .
-
Thioether formation : Reaction with thiols or thiolates to form sulfur-substituted derivatives.
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Selenylation | H₂Se | 3,5-dimethyl-4-((4-nitrophenyl)selanyl)-1H-pyrazole | 85% |
Thioether formation | Thiophenol | 3,5-dimethyl-4-((4-nitrophenyl)sulfanyl)-1H-pyrazole | Varied |
Reduction Reactions
The nitro group can be reduced to an amine via:
This generates 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole , which exhibits distinct biological activity .
Electrophilic Substitution
Despite the deactivating nitro group, the pyrazole ring undergoes electrophilic aromatic substitution at positions influenced by steric and electronic factors:
-
Bromination : Directed by the nitrophenyl group’s meta-directing effects .
-
Acetylation : Friedel-Crafts acetylation at activated positions (e.g., para to methyl groups) .
Cycloaddition Reactions
The pyrazole ring participates in -dipolar cycloadditions with dipolarophiles (e.g., alkenes, alkynes):
Structural and Reactivity Insights
Crystallographic studies reveal key bond distances that influence reactivity :
Bond | Distance (Å) | Relevance |
---|---|---|
C5–N1 (pyrazole ring) | 1.474 | Affects nucleophilicity |
C3–N2 (pyrazole ring) | 1.288 | Indicates partial double bond character |
C6–N1 (aryl–pyrazole junction) | 1.411 | Critical for substitution reactions |
These structural features explain the compound’s stability and regioselectivity in reactions .
Biological Implications
While not directly chemical reactions, the compound’s reactivity correlates with biological activity:
Scientific Research Applications
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative with a range of applications, especially in scientific research. Pyrazoles, in general, are known for their diverse applications in medicine, agriculture, and technology, due to their ability to undergo electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, leading to diverse structures . Compounds containing a pyrazole nucleus have demonstrated anti-inflammatory, antiviral, anticancer, antiparasitic, antibacterial, antirheumatoid, antidepressant, analgesic, antinociceptive, antihypertensive, antipyretic, and antifungal properties .
Synthesis
A common method for synthesizing pyrazole derivatives involves reacting an arylhydrazine, ArNHNH2, with a β-dicarbonyl compound, R'COCH2COY . For example, 3,5-dimethyl-4-(4′-Nitrophenyl)-1H-Pyrazole (P2) can be synthesized by adding hydrazine hydrate to a mixture of specific reagents . The multiple-step synthesis of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can vary based on specific reagents and conditions.
Applications
Pyrazole derivatives exhibit substantial nonlinear optical (NLO) properties, electroluminescent properties due to photo-induced-electron transfer, and light amplification properties due to stimulated emission or lasing/random lasing action . They are also used in creating stimuli-responsive polymers, which change their structure and physical properties in response to environmental changes .
Specific examples:
- Isomers and Derivatives The molecule 4,4′-azobis(3,5-dimethyl-1H-pyrazole) (H2azbpz) can exist in different planar conformers that differ in the relative orientation of the NH atoms . Also, the structural diversity of hydrogen-bonded 4-aryl-3,5-dimethyl-1H-pyrazoles can lead to functional soft materials such as liquid crystals or responsive supergels .
- Precursors 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole can be used as a precursor in creating compounds with potential pharmaceutical applications .
Table of Related Compounds
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. The nitrophenyl group plays a crucial role in binding to the active site of target enzymes, thereby disrupting their function .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The 4-nitrophenyl substituent distinguishes this compound from analogs with electron-donating or bulky groups. A comparative analysis is summarized below:
- Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group enhances thermal stability compared to methoxy-substituted analogs due to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce solubility but improve crystallinity, whereas methyl groups enhance volatility .
Hydrogen Bonding and Supramolecular Assembly
The nitro group in this compound acts as a hydrogen bond acceptor, forming N-H···O interactions between adjacent pyrazole rings. This contrasts with:
- 4-Methoxyphenyl Analogs : Methoxy groups participate in weaker C-H···O interactions, resulting in less rigid crystal packing .
- 4-Aminophenyl Derivatives: The amino group acts as a donor, forming N-H···N bonds, which stabilize layered structures .
Hirshfeld surface analysis shows that nitro-substituted pyrazoles exhibit shorter contact distances (2.8–3.0 Å) compared to methoxy analogs (3.2–3.5 Å), correlating with higher melting points and thermal stability .
Biological Activity
3,5-Dimethyl-4-(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring with methyl and nitrophenyl substituents. The synthesis typically involves the reaction of 4-nitrophenylhydrazine with appropriate carbonyl compounds under acidic conditions, yielding high yields of the target compound .
Biological Activities
The biological activities of this compound have been extensively studied, revealing several pharmacological properties:
- Anticancer Activity : Various studies have highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against lung, breast, and colorectal cancers . In vitro studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6, which are crucial in inflammatory responses. This makes it a candidate for treating inflammatory diseases .
- Antibacterial and Antiviral Activity : Research indicates that pyrazole derivatives exhibit antibacterial properties against various pathogens. They also show antiviral activity by interfering with viral replication processes .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease mechanisms, such as cyclooxygenase (COX) enzymes, which play a role in pain and inflammation pathways .
The mechanisms by which this compound exerts its biological effects include:
- Cell Signaling Modulation : It affects key signaling pathways associated with cell growth and apoptosis. For example, it can modulate the MAPK/ERK pathway, leading to altered cell proliferation rates .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death through the accumulation of ROS .
Case Studies
Several case studies illustrate the efficacy of this compound in various experimental settings:
- Breast Cancer Cell Lines : In vitro studies using MDA-MB-231 breast cancer cells showed that treatment with pyrazole derivatives resulted in significant reductions in cell viability and increased apoptosis rates compared to controls .
- Inflammatory Models : In animal models of inflammation, administration of the compound led to decreased swelling and pain response compared to untreated groups, confirming its anti-inflammatory potential .
Applications
The diverse biological activities of this compound make it valuable in several fields:
- Pharmaceutical Development : It is being explored as a lead compound for developing new anti-cancer and anti-inflammatory drugs.
- Agricultural Chemistry : Its herbicidal properties are being investigated for use in crop protection strategies .
- Material Science : The compound's ability to form supramolecular structures is being studied for applications in developing advanced materials with specific chemical properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via condensation of 4-nitrophenylhydrazine with acetylacetone (pentane-2,4-dione) in ethanol under reflux. Optimal conditions include a 1:1 molar ratio of reactants, 1-hour reflux, and slow crystallization at room temperature to obtain high-purity crystals (yield ~85-90%). Key characterization involves NMR and IR spectroscopy to confirm the absence of unreacted hydrazine or diketone intermediates .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The orthorhombic crystal system (space group Pca2₁) reveals a planar pyrazole ring (r.m.s. deviation = 0.009 Å) with a 31.38° dihedral angle between the pyrazole and nitrobenzene rings. Intermolecular π-π stacking (3.865 Å) along the b-axis stabilizes the lattice. Refinement using SHELXL (via SHELX suite) with multi-scan absorption correction ensures accuracy .
Q. What spectroscopic techniques are used for routine characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks at δ 2.21 ppm (CH₃ groups) and δ 8.30 ppm (nitrophenyl protons) confirm substitution patterns.
- IR : Bands at 1608 cm⁻¹ (C=N stretching) and 1518 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups.
- Melting Point : 373–375 K (consistent with literature) .
Advanced Research Questions
Q. How do structural modifications (e.g., diazenyl or azo substitutions) alter bioactivity?
- Methodological Answer : Introducing diazenyl groups at the 4-position enhances antimicrobial and anticancer activity. For example, (Z)-4-((4-chlorophenyl)diazenyl) derivatives exhibit MIC values of 12.5 µg/mL against E. coli and S. aureus. SAR studies suggest electron-withdrawing substituents (e.g., -NO₂, -Cl) improve membrane penetration, while bulky groups reduce efficacy. Activity is assessed via serial dilution assays and Dalton’s lymphoma ascites cell line models .
Q. What computational strategies are employed to predict reactivity or binding modes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential. Molecular docking (AutoDock Vina) into COX-2 or PPARγ receptors predicts binding affinities (ΔG ≈ -9.2 kcal/mol) guided by π-π and hydrogen-bonding interactions with active-site residues .
Q. How can crystallographic data resolve contradictions between spectroscopic and structural analyses?
- Methodological Answer : Discrepancies in substituent orientation (e.g., nitro group coplanarity with benzene) are resolved via SC-XRD torsion angles (e.g., O1–N3–C9–C8 = -6.5°). Synchrotron radiation or low-temperature data collection (100 K) minimizes thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters clarifies bond-length/angle anomalies .
Q. What experimental designs are suitable for studying photochromic or light-responsive behavior?
- Methodological Answer : Functionalizing the pyrazole with azo groups (e.g., Cu₃(azopz)₃) enables reversible light-responsive behavior. UV/Vis irradiation (365 nm) induces trans-to-cis isomerization, monitored via absorbance at 450 nm. Emulsion phase separation (e.g., using APG0810 surfactant) quantifies reversibility through turbidity measurements .
Q. How are intermolecular interactions leveraged in crystal engineering?
- Methodological Answer : The compound’s π-π stacking and absence of strong hydrogen bonds make it a model for designing porous materials. Co-crystallization with halogenated aromatics (e.g., 1,2,4,5-tetrafluorobenzene) introduces C–H···F interactions, altering packing motifs. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 12% C···C contacts) .
Q. What challenges arise in refining crystallographic data for nitro-containing heterocycles?
- Methodological Answer : Nitro groups cause absorption errors due to high electron density. Multi-scan corrections (SADABS) and twin refinement (via HKL-3000) mitigate this. Anisotropic refinement of O/N atoms and restraint of thermal parameters improve R-factor convergence (e.g., R₁ = 0.037 for 1202 reflections) .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : If NMR suggests rotational freedom in the nitrophenyl group but XRD indicates planarity, consider dynamic disorder in solution vs. solid-state rigidity. Variable-temperature NMR or NOESY can probe conformational flexibility.
- High-Throughput Screening : Use fragment-based libraries with the pyrazole core to screen for kinase inhibitors (e.g., JAK2/STAT3 pathway targets). SPR or ITC quantifies binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.